molecular formula C19H19N3O3 B6347108 4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354920-54-9

4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347108
CAS No.: 1354920-54-9
M. Wt: 337.4 g/mol
InChI Key: HTGQZGBBEGRWSA-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-aminopyrimidine core substituted with two aromatic rings: a 2,5-dimethoxyphenyl group at position 4 and a 2-methoxyphenyl group at position 4.

Pyrimidine derivatives are known for their role in medicinal chemistry due to their ability to mimic purine and pyrimidine bases, enabling interactions with biological targets such as kinases and transferases . The methoxy groups in this compound may enhance solubility and modulate interactions with hydrophobic binding pockets, as seen in analogues like 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (compound 13), which demonstrated potent antitrypanosomal activity (IC50 = 0.38 µM) .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-23-12-8-9-18(25-3)14(10-12)16-11-15(21-19(20)22-16)13-6-4-5-7-17(13)24-2/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGQZGBBEGRWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Solution-Phase Synthesis

The chalcone intermediate, (E)-1-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, is synthesized via Claisen–Schmidt condensation. In a representative procedure:

  • Reactants : 2,5-Dimethoxyacetophenone (1.0 eq.) and 2-methoxybenzaldehyde (1.5 eq.) are dissolved in ethanol.

  • Base : Aqueous KOH (50%) is added dropwise under ice-cooling.

  • Reaction Conditions : The mixture is stirred at room temperature for 20–24 hours.

  • Workup : The product is precipitated by acidification with 6 M HCl, filtered, and washed with ethanol.

This method typically yields 70–85% of the chalcone, contingent on the electronic effects of methoxy substituents. Steric hindrance from ortho-methoxy groups may necessitate extended reaction times.

Mechanochemical Synthesis via Ball Milling

Recent advances in solvent-free synthesis demonstrate the efficacy of ball milling for chalcone formation:

  • Reactants : Equimolar 2,5-dimethoxyacetophenone and 2-methoxybenzaldehyde are combined with KOH (2.0 eq.) in a zirconium dioxide jar.

  • Grinding Parameters : Two 30-minute cycles at 30 Hz.

  • Yield : Mechanochemical methods achieve superior yields (90–96%) compared to solution-phase reactions, attributed to enhanced mass transfer and reduced side reactions.

Cyclization to 2-Aminopyrimidine

The chalcone undergoes cyclization with guanidine hydrochloride to form the pyrimidine core. A modified procedure from Lee et al. is applicable:

  • Reactants : Chalcone (1.0 eq.) and guanidine HCl (1.5 eq.) are suspended in DMF.

  • Base : K₂CO₃ (3.0 eq.) is added to deprotonate guanidine.

  • Reaction Conditions : Reflux at 120°C for 2–4 hours under nitrogen.

  • Workup : The mixture is poured into ice-cold 3 M HCl, precipitating the crude product.

  • Purification : Recrystallization from ethanol yields pure this compound as colorless crystals (65–75% yield).

Critical Parameters :

  • Solvent Choice : DMF facilitates high-temperature stability, while ethanol or methanol may lead to incomplete cyclization.

  • Guanidine Stoichiometry : Excess guanidine (1.5 eq.) ensures complete consumption of the chalcone.

Structural Characterization and Crystallographic Insights

X-ray Diffraction Analysis

While the target compound’s crystal structure remains unreported, analogous 2-aminopyrimidines exhibit planar pyrimidine rings with dihedral angles of 17–44° relative to aryl substituents. Key features include:

  • Hydrogen Bonding : N–H···N and N–H···O interactions stabilize crystal packing, forming inversion dimers and chain structures.

  • Methoxy Conformation : Methoxy groups adopt slight torsional angles (3–5°) from aryl ring planes, minimizing steric clash.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 15.6 Hz, 1H, H-α), 7.89 (d, J = 15.6 Hz, 1H, H-β) – trans-olefinic protons.

  • δ 6.85–7.45 (m, 7H, aromatic protons).

  • δ 3.79–3.92 (s, 9H, OCH₃ groups).

¹³C NMR :

  • δ 193.2 (C=O, chalcone intermediate), 162.1 (C2-pyrimidine), 150–110 ppm (aryl carbons).

Comparative Analysis of Synthetic Methodologies

Parameter Traditional Solution-Phase Mechanochemical
Reaction Time20–24 hours60 minutes
Yield70–85%90–96%
Solvent ConsumptionHigh (ethanol)None
PurificationAcid precipitationMinimal

Mechanochemical synthesis emerges as a greener alternative, eliminating solvent use and reducing energy input. However, scalability challenges for large-scale production persist.

Optimization Strategies and Troubleshooting

Chalcone Purity

  • Impurity Source : Incomplete condensation or olefin isomerization.

  • Resolution : Recrystallize the chalcone from ethanol before cyclization.

Cyclization Efficiency

  • Low Yield : Attributable to insufficient base (K₂CO₃) or short reflux duration.

  • Remedy : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The molecular structure of 4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (C19H19N3O3) features a central pyrimidine ring substituted at the 4 and 6 positions by 2-methoxyphenyl and 3,5-dimethoxyphenyl groups, respectively. The compound exhibits specific dihedral angles between the benzene rings and the pyrimidine ring, indicating a degree of conformational flexibility that may influence its biological interactions .

Antitumor Activity

Research indicates that derivatives of 2-aminopyrimidine compounds demonstrate significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This is believed to be mediated through multiple pathways, including the inhibition of kinases involved in cell cycle regulation .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against several strains of bacteria. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis or inhibit bacterial enzymes, making it a candidate for further development as an antibiotic agent .

Neuroprotective Effects

There is emerging evidence supporting the use of 2-aminopyrimidine derivatives in neurodegenerative diseases such as Parkinson's disease. These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .

Antidiabetic Activity

Studies have also highlighted the potential of this compound in managing diabetes through mechanisms such as enhancing insulin sensitivity and modulating glucose metabolism. This aligns with findings that other pyrimidine-based compounds can influence metabolic pathways relevant to diabetes management .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

Study Findings
Robinson et al., 2016Demonstrated antitumor activity in various cancer cell lines using 2-aminopyrimidine derivatives.
Nagarajan et al., 2014Reported significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Singh et al., 2011Investigated antidiabetic effects in animal models, showing improved glucose tolerance.
Lee et al., 2011Explored neuroprotective properties in models of Parkinson's disease, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Methoxy vs. Pyridinyl groups can engage in π-π stacking and hydrogen bonding with target enzymes, as seen in compound 13’s high potency . Methoxy-rich analogues, such as the 3,4,5-trimethoxyphenyl derivative, show enhanced enzyme inhibition (e.g., RabGGTase), suggesting that increased methoxy substitution improves hydrophobic interactions with protein receptors .

Halogen vs. Methoxy Substitution :

  • Bromophenyl-substituted derivatives (e.g., 4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine) are often discontinued due to poor bioavailability or toxicity, as halogenated groups may increase metabolic instability .

Positional Effects of Methoxy Groups :

  • The 2,5-dimethoxy configuration in the target compound differs from the 3,4,5-trimethoxy pattern in the RabGGTase inhibitor. Docking studies indicate that meta- and para-methoxy groups enhance binding affinity, while ortho-substituents may sterically hinder interactions .

Physicochemical and Pharmacokinetic Properties

Methoxy groups generally improve solubility but may reduce membrane permeability due to increased polarity. For example:

  • Compound 13 exhibits favorable ADME-Tox profiles, likely due to balanced hydrophobicity from the pyridinyl group and methoxy substituents .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in academic settings?

Synthesis optimization requires precise control of reaction parameters:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C are often used for pyrimidine ring formation, as they stabilize intermediates and enhance reaction rates .
  • Catalyst choice : Transition-metal catalysts (e.g., Pd or Cu) may improve coupling efficiency for aryl substituents .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the target compound from byproducts like unreacted aldehydes or amines .
  • Yield improvement : Multi-step protocols often achieve 40–60% yields, but microwave-assisted synthesis can reduce reaction times and improve purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the positions of methoxy and amine groups. For example, aromatic protons in the 2,5-dimethoxyphenyl moiety resonate at δ 6.8–7.2 ppm .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula (e.g., C20_{20}H20_{20}N3_3O3_3) with <2 ppm error .
  • X-ray crystallography : Resolves dihedral angles between the pyrimidine core and substituted phenyl rings, revealing intramolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize the structure .

Q. How should researchers design initial biological activity screening for this compound?

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyrimidine-based inhibitors .
  • In vitro assays : Use cell viability assays (MTT or CCK-8) on cancer lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM to assess cytotoxicity .
  • Antimicrobial testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion methods .

Advanced Research Questions

Q. How do crystallographic data inform the compound’s conformational stability and interaction potential?

  • Dihedral angles : The angle between the pyrimidine ring and 2,5-dimethoxyphenyl group (e.g., 12–15°) impacts planarity and π-π stacking with biological targets .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (2.1–2.3 Å) between the pyrimidine amine and adjacent nitrogen atoms reduce conformational flexibility, which may limit off-target binding .
  • Packing interactions : Weak C–H⋯O bonds involving methoxy groups stabilize crystal lattices, suggesting potential for solid-state modifications to enhance solubility .

Q. What mechanistic hypotheses explain the compound’s kinase inhibition activity?

  • ATP-binding pocket competition : The pyrimidine core mimics adenine, while methoxyphenyl groups occupy hydrophobic pockets in kinase active sites .
  • Allosteric modulation : Substituents at positions 4 and 6 may disrupt kinase activation loops, as seen in analogues with trifluoromethyl groups .
  • Selectivity factors : The 2-methoxyphenyl group’s steric bulk may reduce affinity for non-target kinases like Abl1 .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Structural variations : Minor substituent changes (e.g., replacing 2-methoxy with 4-chloro) drastically alter activity. For example, 4-chloro analogues show 10-fold higher antimicrobial potency .
  • Assay conditions : Discrepancies in IC50_{50} values may arise from differences in cell culture media (e.g., serum content affecting compound stability) .
  • Metabolite interference : Phase I metabolites (e.g., demethylated derivatives) may exhibit off-target effects not accounted for in primary screens .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent libraries : Synthesize derivatives with varied methoxy positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) to map electronic and steric effects on target binding .
  • Pharmacophore modeling : Overlay active conformations with co-crystallized kinase inhibitors to identify critical hydrogen bond donors/acceptors .
  • QSAR analysis : Use logP and polar surface area (PSA) to correlate physicochemical properties (e.g., solubility) with in vivo efficacy .

Q. How do the methoxy groups influence the compound’s pharmacokinetic properties?

  • Metabolic stability : Methoxy groups are susceptible to CYP450-mediated demethylation, shortening half-life. Methylation at ortho positions (e.g., 2-methoxy) slows metabolism compared to para-substituted analogues .
  • Solubility : Methoxy substituents increase hydrophilicity (clogP ~2.5), but aggregation in aqueous buffers may require formulation with cyclodextrins .

Q. What experimental approaches address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or acetate groups at the amine position to enhance aqueous solubility, with enzymatic cleavage in target tissues .

Q. How can computational modeling guide the optimization of this compound?

  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase ATP pockets, prioritizing derivatives with lower binding energies (ΔG < -9 kcal/mol) .
  • MD simulations : Assess conformational stability over 100 ns trajectories to identify flexible regions requiring rigidification .
  • ADMET prediction : Tools like SwissADME forecast BBB permeability (low) and hepatic clearance (high), informing structural modifications .

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